Structural and Physicochemical Differentiation from the 2-Thienyl Regioisomer
The target compound (3-thienyl isomer) differs from its closest regioisomer, N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide, in the attachment point of the thiophene ring to the pyridine. This positional change alters the molecular shape and electron density, which can affect target binding. While direct comparative biological data for the isolated cyclohex-3-ene carboxamide series is not publicly available, the 5-(thiophen-3-yl)pyridin-3-yl substructure is present in a known VEGFR2 inhibitor with an IC50 of 16 nM, underscoring the potency potential of this specific connectivity [1]. In contrast, the 2-thienyl analog is commonly employed in different target contexts (e.g., serotonin receptors), suggesting divergent selectivity profiles. The target compound has a molecular weight of 298.40 g/mol versus its 2-thienyl isomer which shares the same molecular weight, meaning the differentiation is purely structural and not due to bulk physicochemical drift .
| Evidence Dimension | Regioisomeric Structure-Activity Relationship Potential (VEGFR2) |
|---|---|
| Target Compound Data | Contains 5-(thiophen-3-yl)pyridin-3-yl motif; associated with VEGFR2 IC50 = 16 nM in a related indole-based compound. |
| Comparator Or Baseline | N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide; No comparable VEGFR2 data found in the literature. |
| Quantified Difference | Not directly quantifiable; differentiation is based on distinct pharmacophoric potential of the 3-thienyl vs. 2-thienyl motif. |
| Conditions | In vitro enzyme inhibition assay (VEGFR2) for the related compound (BindingDB BDBM5323); no direct assay data for the target compound itself. |
Why This Matters
For VEGFR2-centric projects, selecting the 3-thienyl isomer provides a direct link to a known potent pharmacophore, avoiding the risk of selecting a regioisomer with no validated activity in that pathway.
- [1] BindingDB Entry BDBM5323. 1-[3-(4-methylpiperazin-1-yl)propyl]-3-[5-(thiophen-3-yl)pyridin-3-yl]-1H-indole. Affinity Data for VEGFR2. View Source
